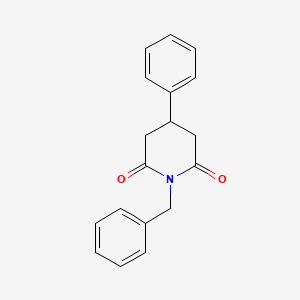

1-Benzyl-4-phenylpiperidine-2,6-dione

Description

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-17-11-16(15-9-5-2-6-10-15)12-18(21)19(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUSZMRKBNBUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423769 | |

| Record name | 2,6-Piperidinedione, 4-phenyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62143-51-5 | |

| Record name | 2,6-Piperidinedione, 4-phenyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Classical and Conventional Synthesis Routes to the Piperidine-2,6-dione Core

Traditional synthetic approaches to the 1-benzyl-4-phenylpiperidine-2,6-dione scaffold typically involve a stepwise construction, beginning with the formation of the 4-phenylpiperidine-2,6-dione (B1266656) core, followed by N-substitution.

Condensation and Cyclization Reactions

The formation of the piperidine-2,6-dione ring is often achieved through condensation and subsequent cyclization reactions. A common strategy involves the reaction of a dicarboxylic acid derivative, such as a substituted glutaric acid, with an amine. For the synthesis of the 4-phenyl substituted core, 3-phenylglutaric acid or its anhydride (B1165640) can serve as a key precursor. The reaction of 3-phenylglutaric anhydride with ammonia (B1221849) or a primary amine, followed by heating, can induce cyclization to form the corresponding glutarimide (B196013).

Another established method is the Dieckmann condensation. While often used for the synthesis of piperidin-4-ones, variations of this intramolecular cyclization of diesters can be adapted to form the dione (B5365651) structure. For instance, the cyclization of a suitably substituted N-benzyl-bis(β-propionate) ester could theoretically yield the desired piperidine-2,6-dione skeleton, though this route is less direct for introducing the C4-phenyl group.

Alkylation Strategies for N-Substitution

The introduction of the benzyl (B1604629) group at the nitrogen atom is a crucial step in the synthesis of the title compound. This is typically achieved via N-alkylation of a pre-formed 4-phenylpiperidine-2,6-dione (4-phenylglutarimide) intermediate. This reaction is generally carried out by treating the glutarimide with a benzyl halide, such as benzyl bromide, in the presence of a base. The choice of base and solvent is critical for achieving high yields. Common bases include potassium carbonate or caesium carbonate, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The imide proton of the glutarimide is sufficiently acidic to be removed by a moderately strong base, generating a nucleophilic nitrogen anion that subsequently attacks the benzyl halide in an S_N2 reaction.

| Reactants | Base | Solvent | Conditions | Product | Ref |

| 4-Phenylpiperidine-2,6-dione, Benzyl bromide | K₂CO₃ | DMF | Heat | 1-Benzyl-4-phenylpiperidine-2,6-dione | researchgate.net |

| 3-Alkyl-3-(4-pyridyl)-piperidine-2,6-dione, Alkyl bromide | Cs₂CO₃ | Acetonitrile | Reflux | N-Alkyl-3-alkyl-3-(4-pyridyl)-piperidine-2,6-dione | researchgate.net |

Utilization of Glutaric Anhydride and Aniline (B41778) Precursors

A widely used and straightforward method for synthesizing the N-aryl piperidine-2,6-dione core involves the reaction of glutaric anhydride with an aniline derivative. nih.gov In a typical procedure, glutaric anhydride is reacted with the corresponding aniline in a suitable solvent, such as toluene, often under reflux conditions. nih.gov This initially forms a 4-(N-arylcarbamoyl)butanoic acid intermediate. Subsequent treatment of this intermediate with a dehydrating agent, such as acetyl chloride or by heating, promotes intramolecular cyclization to yield the N-aryl-piperidine-2,6-dione. dntb.gov.ua While this specific route directly leads to N-aryl derivatives, the underlying principle of condensing an anhydride with an amine is fundamental to glutarimide synthesis. To adapt this for 1-benzyl-4-phenylpiperidine-2,6-dione, one would start with 3-phenylglutaric anhydride and react it with benzylamine. The initial reaction would form N-benzyl-3-phenyl-4-carbamoylbutanoic acid, which upon heating or treatment with a cyclizing agent, would yield the target molecule.

Modern and Advanced Synthetic Transformations for Functionalized Glutarimides

Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing functionalized glutarimides, with a strong emphasis on controlling stereochemistry.

Enantioselective Synthesis via Catalysis

The development of asymmetric catalysis has enabled the synthesis of chiral glutarimide derivatives with high enantioselectivity. This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool in modern organic synthesis for the construction of complex heterocyclic scaffolds. One notable application is the enantioselective synthesis of functionalized glutarimides through formal [3+3] annulation reactions. In this approach, a chiral NHC catalyst activates an α,β-unsaturated aldehyde (enal) to form a reactive homoenolate equivalent. This intermediate then undergoes a reaction with a suitable three-carbon partner, such as a substituted malonamide (B141969), to construct the six-membered glutarimide ring.

This strategy allows for the creation of stereocenters with high control. For the synthesis of a chiral precursor to 1-benzyl-4-phenylpiperidine-2,6-dione, one could envision a reaction between a cinnamaldehyde (B126680) derivative (to introduce the phenyl group at the ultimate C4 position) and a malonamide under the influence of a chiral NHC catalyst. The resulting enantiomerically enriched 4-phenylglutarimide could then be N-benzylated as described in the classical methods. This modern approach offers a significant advantage by establishing the stereochemistry at the C4 position early in the synthesis. Research has demonstrated the feasibility of NHC-catalyzed [3+3] annulations to produce a variety of substituted glutarimides with excellent enantioselectivity. nih.gov

| Catalyst Type | Reaction Type | Reactants | Product | Key Features | Ref |

| Chiral N-Heterocyclic Carbene | Formal [3+3] Annulation | Enal, Malonamide | Functionalized Glutarimide | High enantioselectivity, construction of substituted piperidine-2,6-diones | nih.gov |

| Chiral N-Heterocyclic Carbene | Formal [4+2] Annulation | Enal, Activated Ketone | Tetracyclic δ-Lactone | High diastereoselectivity, broad substrate scope | bohrium.com |

Oxazaborolidine-Catalyzed Desymmetrization

The creation of specific stereoisomers is critical in medicinal chemistry, and asymmetric synthesis provides a powerful tool for this purpose. One key strategy involves the desymmetrization of a prochiral intermediate. Oxazaborolidine-catalyzed asymmetric reduction has been employed as a crucial step in the synthesis of substituted piperidines. researchgate.net This method can transform a prochiral ketone into a chiral alcohol with high enantioselectivity. researchgate.net

In a potential pathway applicable to 1-benzyl-4-phenylpiperidine-2,6-dione, a precursor such as a 4-phenyl-substituted α-azido aryl ketone could undergo asymmetric reduction catalyzed by an oxazaborolidine. This reaction would establish a key stereocenter, which then guides the stereochemistry of the final heterocyclic product after subsequent cyclization and functional group manipulations. researchgate.net This approach is part of a broader methodology for accessing stereochemically diverse piperidines. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comnih.gov This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including piperidines. nih.govnih.gov

The use of microwave irradiation can dramatically reduce reaction times from hours to just a few minutes. mdpi.com For the synthesis of piperidine-2,6-dione derivatives, microwave assistance can be applied to key bond-forming steps, such as the cyclization of a precursor di-acid or di-ester with benzylamine. The focused energy transfer of microwaves provides efficient and uniform heating, which can minimize the formation of side products. ucl.ac.beasianpubs.org Studies on related heterocyclic systems, such as 2,5-piperazinediones, have demonstrated the clear advantages of microwave irradiation over traditional thermal methods, including improved stereochemical integrity in some cases. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Heterocycle Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Conventional Heating | Longer | Lower | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Microwave Irradiation | Shorter | Higher | mdpi.com |

| Hydantoins | Conventional Heating | 2 hours | 60% | ucl.ac.be |

| Hydantoins | Microwave Irradiation | 30 minutes | Improved | ucl.ac.be |

| Quinoline-fused 1,4-benzodiazepines | Conventional Heating | Not specified | 62-65% | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave Irradiation | Not specified | 92-97% | nih.gov |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency and atom economy. nih.govsemanticscholar.org These reactions are powerful tools for rapidly building molecular complexity from simple starting materials. researchgate.net

The synthesis of highly substituted piperidines can be achieved through one-pot MCRs. semanticscholar.orgajchem-a.com A plausible MCR strategy for a 4-phenylpiperidine-2,6-dione core could involve the condensation of an aldehyde (like benzaldehyde), an amine, and a β-ketoester, followed by cyclization. semanticscholar.org A proposed mechanism for such a reaction involves the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction, followed by intramolecular cyclization and tautomerization to yield the final piperidine (B6355638) derivative. semanticscholar.org

Cascade reactions, also known as domino reactions, involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. The synthesis of the 4-phenylpiperidine-2,6-dione ring system can be envisioned through a reductive hydroamination/cyclization cascade of a suitable alkyne precursor. mdpi.com Such processes are highly valued for their elegance and efficiency in constructing complex cyclic systems. nih.govrsc.org

Synthesis of Key Intermediates and Precursors for 1-Benzyl-4-phenylpiperidine-2,6-dione

The construction of 1-Benzyl-4-phenylpiperidine-2,6-dione relies on the strategic synthesis of key precursors that can be cyclized to form the desired heterocyclic ring.

One efficient route starts with 1-benzylpiperidin-4-one . researchgate.net This ketone can undergo a Strecker-type condensation with aniline and a cyanide source (e.g., HCN or trimethylsilyl (B98337) cyanide) to yield the α-aminonitrile intermediate, 1-benzyl-4-phenylaminopiperidine-4-carbonitrile . nih.govresearchgate.net This intermediate is pivotal as it contains the core carbon and nitrogen framework. Subsequent selective hydrolysis of the nitrile group to an amide, followed by esterification, would produce an anilino-ester. researchgate.net The final dione ring could then be formed through hydrolysis of the ester and the N-phenyl bond followed by reaction with a suitable activating agent to close the second amide bond, although this latter part of the sequence is speculative.

An alternative and more direct approach to the piperidine-2,6-dione ring involves the reaction of glutaric anhydride with an appropriate amine. researchgate.net For the target compound, the reacting amine would be N-benzylaniline . The initial reaction would form a dicarboxylic acid monoamide intermediate. This intermediate can then be cyclized to form the 1-benzyl-4-phenylpiperidine-2,6-dione. The cyclization step often requires a dehydrating agent or an activating agent like 1,1'-carbonyldiimidazole (B1668759) to facilitate the formation of the second amide bond under reflux conditions. researchgate.net

Table 2: Key Precursors and Intermediates

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 1-Benzylpiperidin-4-one | Starting ketone for Strecker reaction | researchgate.net |

| Aniline | Amine component in Strecker reaction | researchgate.net |

| 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | Key α-aminonitrile intermediate | researchgate.net |

| Glutaric anhydride | Source of the glutarimide backbone | researchgate.net |

| N-Benzylaniline | Amine component for reaction with glutaric anhydride | researchgate.net |

Green Chemistry Approaches in Piperidine-2,6-dione Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and lower costs. mdpi.comejcmpr.com The synthesis of N-substituted piperidones and their derivatives is an area where these approaches have been successfully applied, offering significant advantages over classical methods like the Dieckman condensation. nih.govcapes.gov.br

Key green strategies applicable to the synthesis of 1-benzyl-4-phenylpiperidine-2,6-dione include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. semanticscholar.orgejcmpr.com One-pot syntheses of piperidines have been developed in water, which can also act as a catalyst through hydrogen bonding. ajchem-a.com

Energy Efficiency: Microwave-assisted synthesis is a cornerstone of green chemistry, as it significantly reduces reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net

Catalysis: The use of recyclable, non-toxic catalysts is preferred over stoichiometric reagents to minimize waste. semanticscholar.org For instance, various catalysts like sodium lauryl sulfate (B86663) (SLS), ionic liquids, or metal-based catalysts have been used for the multi-component synthesis of piperidines, often allowing for easy separation and reuse. semanticscholar.orgajchem-a.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component and cascade reactions, that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. mdpi.com These methods avoid the need for protection and deprotection steps, further reducing waste. semanticscholar.org

By integrating these strategies, the synthesis of 1-benzyl-4-phenylpiperidine-2,6-dione and related compounds can be made more sustainable and efficient. nih.gov

Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 Phenylpiperidine 2,6 Dione

Ring System Modifications and Substituent Effects on Reactivity

The reactivity of the 1-benzyl-4-phenylpiperidine-2,6-dione framework is significantly influenced by its inherent structural features and the electronic effects of its substituents. The piperidine-2,6-dione (glutarimide) ring is not a passive scaffold; its conformation and the nature of the N-1 substituent can dramatically alter the reactivity of the amide bonds.

Research into N-acyl-glutarimides has revealed that the glutarimide (B196013) ring forces the exocyclic N-acyl group into a highly twisted and non-planar conformation. acs.orgacs.org This ground-state destabilization of the typically resonant-stabilized amide bond renders it exceptionally susceptible to cleavage, making N-acyl-glutarimides potent acylating agents and highly reactive precursors for N–C(O) bond cross-coupling reactions. acs.orgacs.orgnsf.gov While 1-benzyl-4-phenylpiperidine-2,6-dione itself does not have an exocyclic acyl group, the principle highlights the inherent strain and reactivity of the glutarimide system that can be exploited in further derivatizations.

Substituent effects play a crucial role in modulating the chemical behavior of the molecule. Modifications can be targeted at three primary locations: the N-1 benzyl (B1604629) group, the C-4 phenyl group, and the glutarimide ring itself.

N-1 Position: The benzyl group can be replaced with various alkyl or aryl moieties. For instance, studies on related 4-phenylpiperidine-2,6-diones designed as receptor ligands have shown that altering the group at the N-1 position, such as introducing ω-[4-(substituted phenyl)piperazin-1-yl]alkyl chains, significantly impacts biological affinity. researchgate.net The synthesis of these analogs typically involves the reaction of a suitable primary amine with a derivative of glutaric acid or anhydride (B1165640). thieme-connect.com

C-4 Position: The 4-phenyl group is a key site for modification. Modern synthetic methods, such as nickel-catalyzed asymmetric reductive cross-coupling, allow for the synthesis of enantioenriched α-arylglutarimides from simpler starting materials. nih.gov This methodology enables the introduction of a wide array of substituted (hetero)aryl groups at the C-4 position, providing access to a diverse library of analogs for further study. nih.gov

Glutarimide Ring: Direct modification of the heterocyclic ring can be achieved through various C-H functionalization or annulation strategies. For example, oxidative N-heterocyclic carbene (NHC) catalysis has been used to achieve a formal [3+3] annulation to produce highly functionalized glutarimides. acs.org

The following table summarizes potential modifications and their expected impact on reactivity.

| Modification Site | Example of Modification | Potential Effect on Reactivity |

| N-1 Benzyl Group | Replacement with an electron-withdrawing group | Increases acidity of N-H in parent glutarimide; modulates nucleophilicity. |

| N-1 Benzyl Group | Replacement with a long alkyl chain | Increases lipophilicity; may introduce new functional handles. researchgate.net |

| C-4 Phenyl Group | Introduction of electron-donating/-withdrawing groups | Influences the electronic properties and potential for further aromatic substitution. nih.gov |

| Glutarimide Ring | Alkylation at C-3 or C-5 | Introduces new stereocenters and steric bulk, affecting ring conformation. |

Functional Group Transformations on the Piperidine-2,6-dione Core

The two carbonyl groups within the piperidine-2,6-dione core are the primary sites for functional group transformations, mainly through oxidation and reduction reactions.

While the piperidine-2,6-dione core in 1-benzyl-4-phenylpiperidine-2,6-dione is already in a high oxidation state, related N-substituted cyclic amines can be oxidized to form such imide structures. Oxoammonium-catalyzed oxidation represents a key method for this transformation. chemrxiv.orgchemrxiv.org This process typically involves a catalyst, such as one derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a terminal oxidant like meta-chloroperoxybenzoic acid (mCPBA). chemrxiv.org The oxoammonium ion acts as a potent hydride acceptor, enabling the oxidation of the α-C–H bonds of an N-substituted piperidine (B6355638) to the corresponding dione (B5365651). chemrxiv.orgchemrxiv.org

Furthermore, synthetic strategies employing oxidative catalysis can be used to construct the glutarimide ring system itself. Oxidative N-heterocyclic carbene (NHC) catalysis, for instance, facilitates a [3+3] annulation of enals and malonamides to yield functionalized glutarimide derivatives in a single step. acs.org These methods underscore the role of oxidative chemistry in both the synthesis and potential further modification of the glutarimide scaffold.

The carbonyl groups of the glutarimide core are readily susceptible to reduction, providing a pathway to diverse piperidine derivatives. The reduction of piperidine-2,6-diones is a well-established method for accessing highly substituted piperidines, which are prevalent scaffolds in pharmaceuticals. researchgate.netnih.gov

The choice of reducing agent determines the nature of the product.

Strong Reducing Agents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) can fully reduce both imide carbonyls to methylene (B1212753) groups, transforming the 1-benzyl-4-phenylpiperidine-2,6-dione into 1-benzyl-4-phenylpiperidine.

Catalytic Hydrogenation: Depending on the catalyst and conditions (e.g., pressure, temperature), catalytic hydrogenation can also achieve full reduction of the dione ring. organic-chemistry.org This method is common for the reduction of pyridine (B92270) precursors to piperidines and can be applied to the glutarimide core. nih.gov

Partial Reduction: The use of milder or sterically hindered reducing agents could potentially allow for the partial reduction of one carbonyl group, leading to a hydroxylactam intermediate.

The table below outlines the products resulting from the reduction of the piperidine-2,6-dione core.

| Starting Material | Reagent/Condition | Product | Product Class |

| 1-Benzyl-4-phenylpiperidine-2,6-dione | LiAlH₄, then H₂O | 1-Benzyl-4-phenylpiperidine | Fully Reduced Piperidine |

| 1-Benzyl-4-phenylpiperidine-2,6-dione | Catalytic Hydrogenation (e.g., H₂/Pd-C, high pressure) | 1-Benzyl-4-phenylpiperidine | Fully Reduced Piperidine |

| 1-Benzyl-4-phenylpiperidine-2,6-dione | Milder reducing agents (e.g., NaBH₄ under specific conditions) | 1-Benzyl-6-hydroxy-4-phenylpiperidin-2-one | Partially Reduced Hydroxylactam |

Formation of Complex Hybrid Structures and Analogs

The 1-benzyl-4-phenylpiperidine-2,6-dione scaffold is a valuable building block for creating more complex molecules and hybrid structures, leveraging its inherent reactivity and structural similarity to known bioactive motifs.

The piperidine-2,6-dione ring is more broadly known as a glutarimide. This structural motif is a key component of a class of naturally occurring polyketides with significant biological activities. thieme-connect.comresearchgate.net Prominent examples include migrastatin (B49465), which inhibits cancer cell migration, and lactimidomycin, known for its potent antitumor properties.

These natural products feature a complex polyketide macrocycle or chain appended with a glutarimide unit. Although 1-benzyl-4-phenylpiperidine-2,6-dione is a synthetic compound, its core structure is analogous to the glutarimide moiety in these natural products. This analogy makes it a useful tool for designing simplified, synthetic mimics of these complex molecules to probe their structure-activity relationships or to develop novel therapeutic agents. The synthesis of such analogs often relies on the fundamental reactivity of the glutarimide ring, such as N-alkylation or C-acylation, to attach side chains that mimic the polyketide portion.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. The glutarimide scaffold is frequently used for this purpose.

Isoindoline-Piperidine Hybrids: A well-known class of hybrid molecules involves the fusion of an isoindolinone or phthalimide (B116566) (isoindoline-1,3-dione) ring with a piperidine-2,6-dione ring. The most famous examples are thalidomide (B1683933) and its analogs (e.g., lenalidomide (B1683929), pomalidomide), where a glutarimide ring is attached to a substituted isoindolinone core. nih.gov Recent research has explored novel substituted piperidine-2,6-dione derivatives linked to isoindolinone moieties for various therapeutic applications. acs.org These hybrids are typically synthesized by connecting the two heterocyclic systems via an N-C bond, demonstrating the utility of the glutarimide nitrogen in forming complex structures.

Chalcone-Piperidine-2,6-dione Hybrids: Chalcones are another important class of bioactive compounds, characterized by an α,β-unsaturated ketone system (1,3-diaryl-2-propen-1-one). mdpi.com These molecules are readily synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. nih.gov

A hybrid molecule combining the chalcone (B49325) and glutarimide scaffolds can be envisioned through a Michael addition reaction. youtube.com The α,β-unsaturated system of a chalcone is an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. researchgate.netnih.govnih.gov The glutarimide ring, specifically the nitrogen atom after deprotonation with a suitable base, can act as a nucleophile. The reaction would involve the addition of the glutarimide anion to the double bond of a chalcone, forming a stable C-N bond and linking the two pharmacophores. This approach offers a straightforward route to novel hybrid compounds with potential for unique biological activities derived from both parent scaffolds. rsc.orgdoi.org

The table below outlines a proposed synthetic approach for creating chalcone-glutarimide hybrids.

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Reaction Type | Proposed Hybrid Product Structure |

| 4-Phenylpiperidine-2,6-dione (B1266656) | Chalcone (1,3-Diphenyl-2-propen-1-one) | Michael Addition | 1-(1,3-Diphenyl-3-oxopropyl)-4-phenylpiperidine-2,6-dione |

| 4-Phenylpiperidine-2,6-dione | Substituted Chalcone (e.g., 4'-chloro-chalcone) | Michael Addition | 1-[3-(4-Chlorophenyl)-1-phenyl-3-oxopropyl]-4-phenylpiperidine-2,6-dione |

Click Chemistry Applications for Derivatization

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form no byproducts, has become a powerful tool for drug discovery and development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov This reaction is known for its reliability, specificity, and biocompatibility under certain conditions. nih.gov

While direct examples of click chemistry derivatization on 1-benzyl-4-phenylpiperidine-2,6-dione are not extensively documented in publicly available literature, the principles of this methodology can be readily applied to this scaffold. To employ click chemistry, the 1-benzyl-4-phenylpiperidine-2,6-dione core would first need to be functionalized with either an azide or an alkyne group. For instance, a propargyl group (containing a terminal alkyne) could be introduced at a suitable position, creating a building block ready for a CuAAC reaction.

A plausible synthetic route could involve the derivatization of a related benzodiazepine-dione structure, as has been demonstrated with 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione. imist.ma In a similar vein, a propargylated version of 1-benzyl-4-phenylpiperidine-2,6-dione could be reacted with a variety of organic azides to generate a library of triazole-containing derivatives. imist.ma The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com

The general scheme for such a derivatization is presented below:

Table 1: Proposed Click Chemistry Derivatization of a 1-Benzyl-4-phenylpiperidine-2,6-dione Analog

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst | Product (Triazole Derivative) |

| Propargylated 1-benzyl-4-phenylpiperidine-2,6-dione | Benzyl azide | Cu(I) | 1-Benzyl-4-phenyl-x-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine-2,6-dione |

| Propargylated 1-benzyl-4-phenylpiperidine-2,6-dione | Ethyl azidoacetate | Cu(I) | Ethyl 2-(4-(((1-benzyl-2,6-dione-4-phenylpiperidin-x-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate |

This approach allows for the introduction of a wide array of substituents onto the core structure, facilitating the exploration of structure-activity relationships. The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole interactions, potentially enhancing the pharmacological properties of the parent molecule. The efficiency and mild conditions of click chemistry make it an attractive strategy for the rapid generation of diverse compound libraries based on the 1-benzyl-4-phenylpiperidine-2,6-dione scaffold. unizar.esresearchgate.net

Stereochemical Control in Derivatization Reactions

The 4-position of the piperidine-2,6-dione ring in 1-benzyl-4-phenylpiperidine-2,6-dione is a stereocenter. Consequently, derivatization reactions at or near this center, or at the C3 or C5 positions of the glutarimide ring, necessitate careful control of stereochemistry to isolate specific stereoisomers. The biological activity of chiral molecules often depends on their stereochemical configuration.

Several strategies can be employed to achieve stereochemical control in the derivatization of this compound and related glutarimide structures. These methods include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. researchgate.netwikipedia.orgnih.gov

Enantioselective C-H Functionalization:

Recent advances in catalysis have enabled the direct and enantioselective functionalization of C-H bonds. For instance, dirhodium catalysts have been effectively used for the enantioselective C-H functionalization of glutarimide-containing compounds. acs.org This method involves the use of a chiral dirhodium catalyst that directs the insertion of a rhodium carbene into a C-H bond with high stereocontrol. While this has been demonstrated on related glutarimide cores, the principle can be extended to 1-benzyl-4-phenylpiperidine-2,6-dione. The reaction of a diazo compound in the presence of a chiral rhodium catalyst could lead to the formation of new carbon-carbon bonds at a specific position on the piperidine ring with high enantioselectivity. acs.org

Substrate-Controlled Diastereoselective Reactions:

The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions at other positions on the ring. For example, the enolate formed by deprotonation at C3 or C5 can be alkylated or undergo aldol (B89426) reactions. The approach of the electrophile will be sterically hindered on one face of the ring by the phenyl group at C4, leading to a diastereoselective outcome. The choice of base and reaction conditions can significantly influence the facial selectivity of this addition.

Use of Chiral Auxiliaries:

In cases where a new stereocenter is introduced, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. wikipedia.org For example, a chiral auxiliary could be incorporated into the N-benzyl group or a substituent on the phenyl ring. After the stereoselective reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. This approach has been widely used in the synthesis of chiral piperidine derivatives. researchgate.net

Table 2: Strategies for Stereochemical Control in Derivatization

| Strategy | Description | Potential Application to 1-Benzyl-4-phenylpiperidine-2,6-dione |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. | Enantioselective alkylation or functionalization at the C3 or C5 position using a chiral phase-transfer catalyst or a chiral metal complex. |

| Substrate Control | The existing stereocenter at C4 influences the stereochemical outcome of reactions at other positions. | Diastereoselective reduction of a ketone introduced at C3, where the hydride delivery is directed by the C4-phenyl group. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | A chiral group could be attached to the nitrogen atom, which is later cleaved after a stereoselective derivatization at C3 or C5. |

The desymmetrization of prochiral glutarimides is another powerful strategy for accessing enantiomerically pure derivatives. researchgate.net Although 1-benzyl-4-phenylpiperidine-2,6-dione itself is chiral, related symmetric diones can be desymmetrized using chiral catalysts to produce chiral building blocks that could then be converted to the target molecule. researchgate.netnih.govacs.org

The careful application of these stereochemical control strategies is crucial for the synthesis of specific, biologically active stereoisomers of derivatized 1-benzyl-4-phenylpiperidine-2,6-dione for further investigation.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-Benzyl-4-phenylpiperidine-2,6-dione in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom within the molecule, and can provide insights into the preferred conformation of the piperidine (B6355638) ring. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different chemical environments of the protons. The aromatic protons of the benzyl (B1604629) and 4-phenyl groups are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen atom would likely resonate as a singlet around 4.5-5.0 ppm. The protons on the piperidine-2,6-dione ring, being part of a more complex spin system, would present as multiplets in the aliphatic region. The methine proton at the C4 position, deshielded by the adjacent phenyl group, would likely appear around 3.5-4.0 ppm. The methylene protons at C3 and C5 would be diastereotopic and are expected to show complex splitting patterns at approximately 2.5-3.0 ppm. researchgate.netrsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. The two carbonyl carbons (C2 and C6) of the imide functional group are expected to have the most downfield chemical shifts, typically in the range of 170-175 ppm. organicchemistrydata.org The aromatic carbons of the benzyl and phenyl rings would resonate between 125 and 140 ppm. The benzylic carbon (N-CH₂) is predicted to be around 45-50 ppm. The aliphatic carbons of the piperidine ring (C3, C4, C5) would appear in the upfield region, generally between 30 and 50 ppm. rsc.orgipb.pt Two-dimensional NMR techniques such as COSY and HSQC would be employed to definitively assign these proton and carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-4-phenylpiperidine-2,6-dione Predicted values are based on analysis of structurally similar compounds. researchgate.netrsc.orgorganicchemistrydata.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2, C6 (C=O) | - | 170 - 175 |

| C3, C5 (CH₂) | 2.5 - 3.0 (m) | 35 - 45 |

| C4 (CH) | 3.5 - 4.0 (m) | 40 - 50 |

| N-CH₂-Ph | 4.5 - 5.0 (s) | 45 - 50 |

| C4-Ph enyl (Ar-H) | 7.2 - 7.4 (m) | 127 - 140 |

| N-CH₂-Ph enyl (Ar-H) | 7.2 - 7.4 (m) | 128 - 138 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-Benzyl-4-phenylpiperidine-2,6-dione (molar mass: 279.34 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 279.

The fragmentation of the molecule under EI conditions is predictable based on its structure. The most prominent fragmentation pathway is typically the cleavage of the bond between the nitrogen and the benzylic carbon. This results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. nist.gov Another significant fragment could arise from the loss of the phenyl group at C4, leading to an ion at m/z 202 ([M-77]⁺). Further fragmentation of the piperidine-2,6-dione ring structure can also occur, leading to a variety of lower mass ions. nih.govresearchgate.net Electrospray ionization (ESI) would typically produce a protonated molecular ion ([M+H]⁺) at m/z 280. scielo.br

Table 2: Predicted Mass Spectrometry Fragments for 1-Benzyl-4-phenylpiperidine-2,6-dione Predicted values based on common fragmentation patterns of N-benzyl and phenyl substituted compounds. nist.govnih.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 279 | [C₁₈H₁₇NO₂]⁺ (Molecular Ion) | - |

| 202 | [M - C₆H₅]⁺ | Phenyl radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₁₁H₁₀NO₂ radical |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₁₂H₁₂NO₂ radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The most diagnostic feature in the IR spectrum of 1-Benzyl-4-phenylpiperidine-2,6-dione is the presence of the cyclic imide group.

Cyclic six-membered imides exhibit two distinct carbonyl (C=O) stretching absorption bands due to symmetric and asymmetric coupling. psu.edu These are typically strong and sharp, appearing in the region of 1680-1790 cm⁻¹. spectroscopyonline.com Specifically, the asymmetric stretch is expected around 1735-1790 cm⁻¹ and the symmetric stretch at a lower frequency, around 1680-1750 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic portions of the molecule (the piperidine ring and benzyl methylene group, below 3000 cm⁻¹). uomustansiriyah.edu.iq Other characteristic bands include C=C stretching from the aromatic rings (~1450-1600 cm⁻¹) and C-N stretching (~1200-1350 cm⁻¹).

Table 3: Characteristic Infrared Absorption Frequencies for 1-Benzyl-4-phenylpiperidine-2,6-dione Frequency ranges are based on established data for cyclic imides and substituted aromatic compounds. psu.eduspectroscopyonline.comuomustansiriyah.edu.iq

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium |

| Aliphatic C-H (CH, CH₂) | Stretching | 2850 - 2960 | Medium |

| Imide C=O | Asymmetric Stretching | 1735 - 1790 | Strong |

| Imide C=O | Symmetric Stretching | 1680 - 1750 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Variable |

| Aliphatic CH₂ | Bending (Scissoring) | ~1450 | Medium |

| Imide C-N | Stretching | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

The crystal packing of 1-Benzyl-4-phenylpiperidine-2,6-dione is governed by a network of non-covalent intermolecular interactions. Given the molecular structure, weak C-H···O hydrogen bonds are expected to be significant packing forces. These interactions would likely involve the hydrogen atoms of the phenyl rings or the piperidine ring acting as donors and the electron-rich carbonyl oxygen atoms acting as acceptors, potentially linking molecules into chains or dimers. mdpi.com Furthermore, π-π stacking or C-H···π interactions between the aromatic rings of adjacent molecules are highly probable, further stabilizing the crystal lattice. mdpi.comresearchgate.net Analysis of the crystal structure reveals how these individual interactions assemble the molecules into a three-dimensional supramolecular architecture. researchgate.net

Theoretical and Computational Investigations of 1 Benzyl 4 Phenylpiperidine 2,6 Dione

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srmist.edu.inmdpi.com This approach is fundamental in modern drug discovery for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. mdpi.com

Predictive QSAR models are instrumental in exploring the vast chemical space surrounding a core scaffold like 1-Benzyl-4-phenylpiperidine-2,6-dione. mdpi.comwhiterose.ac.uk The process involves generating a dataset of structurally related analogues and correlating their measured biological activities with calculated molecular descriptors. mdpi.com These descriptors quantify various physicochemical properties of the molecules.

The development of a robust QSAR model follows a structured workflow:

Selection of a dataset: A series of analogues of 1-Benzyl-4-phenylpiperidine-2,6-dione would be synthesized, and their biological activity (e.g., binding affinity to a specific receptor) would be determined.

Calculation of molecular descriptors: For each molecule, a wide range of descriptors would be calculated. These fall into several categories as detailed in the table below. srmist.edu.in

Model development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the biological activity. srmist.edu.in

Model validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For instance, in studies of structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR analyses have been successfully employed. nih.gov These studies revealed that substitutions on the aromatic rings significantly influence receptor binding affinity. nih.gov For example, halogen substitutions were found to generally increase affinity for sigma2 receptors, while electron-donating groups resulted in moderate affinity for sigma1 receptors. nih.gov A similar approach applied to 1-Benzyl-4-phenylpiperidine-2,6-dione could explore how substitutions on its benzyl (B1604629) or phenyl rings impact its activity, guiding the synthesis of more potent derivatives.

Table 1: Key Physicochemical Parameters in QSAR Studies

| Parameter Category | Specific Descriptors | Influence on Drug Activity |

|---|---|---|

| Lipophilic | Partition coefficient (log P), π-substituent constant | Governs the ability of the molecule to cross cell membranes. srmist.edu.in |

| Electronic | Hammett constant (σ), Dipole moment | Influences drug-receptor electrostatic interactions. srmist.edu.in |

| Steric | Taft's constant (Es), Molar refractivity | Describes the size and shape of the molecule, affecting its fit into a receptor binding site. srmist.edu.in |

By using such a validated QSAR model, medicinal chemists can predict the activity of yet-to-be-synthesized analogues of 1-Benzyl-4-phenylpiperidine-2,6-dione, prioritizing the synthesis of compounds with the highest predicted potency and thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

For a molecule like 1-Benzyl-4-phenylpiperidine-2,6-dione, MD simulations can elucidate several key aspects. The simulation process typically involves defining a force field (e.g., CHARMM) that describes the interatomic forces, solvating the molecule in a box of water molecules, and neutralizing the system with ions. nih.gov The system is then subjected to energy minimization and subsequently simulated for a specific period, often on the nanosecond to microsecond timescale. mdpi.comnih.gov

Analysis of the MD trajectory can provide critical information on:

Conformational Flexibility: The piperidine-2,6-dione ring and the rotatable bonds connected to the benzyl and phenyl groups allow for a range of conformations. MD simulations can explore the accessible conformational space and identify the most stable, low-energy conformations.

Structural Stability: The root-mean-square deviation (RMSD) of the atomic positions over time is a key metric for assessing the stability of the molecule's structure. mdpi.com A stable simulation is indicated by the RMSD values converging to a plateau. mdpi.com

Flexibility of Moieties: The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight the most flexible regions of the molecule. nih.gov For 1-Benzyl-4-phenylpiperidine-2,6-dione, one might expect higher RMSF values for the terminal phenyl and benzyl rings compared to the more constrained piperidine-2,6-dione core.

Interactions with Solvent: Simulations can show how the molecule interacts with surrounding water molecules, providing insights into its solvation and solubility.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds with solvent or receptor molecules. | Provides insight into the molecule's interaction patterns and binding modes. |

In essence, MD simulations provide a powerful computational microscope to observe the dynamic nature of 1-Benzyl-4-phenylpiperidine-2,6-dione. This understanding of its conformational preferences and stability is crucial for designing derivatives that can adopt the optimal geometry for binding to a biological target, complementing the predictive power of QSAR models. nih.gov

Molecular Mechanisms of Biological Activity

Interaction with DNA and Nucleic Acids (e.g., DNA Intercalation)

Currently, there is no scientific literature available that describes or investigates the direct interaction of 1-Benzyl-4-phenylpiperidine-2,6-dione with DNA or other nucleic acids. Studies on its potential for mechanisms such as DNA intercalation have not been published in the available scientific databases.

Enzyme Inhibition Mechanisms and Kinetics

There is no specific research data detailing the enzyme inhibition mechanisms or kinetic profiles for 1-Benzyl-4-phenylpiperidine-2,6-dione. Its activity as an inhibitor for common enzyme targets has not been reported in the peer-reviewed scientific literature.

Receptor Binding Profiles and Ligand-Receptor Interactions

The receptor binding profile for 1-Benzyl-4-phenylpiperidine-2,6-dione is not extensively characterized. However, research into its structural analogs, specifically derivatives of the 4-phenylpiperidine-2,6-dione (B1266656) core, provides insight into the potential activity of this chemical class at various receptors.

α-Adrenergic Receptor Modulations

While direct binding data for 1-Benzyl-4-phenylpiperidine-2,6-dione is not available, a number of derivatives where the 1-benzyl group is replaced by an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety have been synthesized and evaluated as ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov

These studies show that compounds based on the 4-phenylpiperidine-2,6-dione scaffold can display high, nanomolar affinity for human-cloned α1A-, α1B-, and α1D-AR subtypes. nih.gov The highest affinities were observed in derivatives featuring a butyl connecting chain between the 4-phenylpiperidine-2,6-dione structure and a phenylpiperazinyl group. nih.gov

Functional assays performed on representative compounds from this series demonstrated that they act as antagonists at α1-AR subtypes. nih.gov These derivatives were shown to block the stimulation of inositol (B14025) phospholipid hydrolysis induced by norepinephrine. nih.gov The most potent of these derivatives was 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, which exhibited a high affinity for the α1A-AR subtype with a pKi of 8.74 and showed a 10-fold selectivity over the other α1-AR subtypes. nih.gov

Table 1: α-Adrenergic Receptor Binding Affinity of a 4-Phenylpiperidine-2,6-dione Derivative

| Compound Name | Target Receptor | Binding Affinity (pKi) | Selectivity |

|---|

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3)

There is no published scientific data available that characterizes the binding affinity or functional activity of 1-Benzyl-4-phenylpiperidine-2,6-dione at dopamine D2 or D3 receptor subtypes.

Serotonin (B10506) Receptor Modulations (5-HT1A, 5-HT2A, 5-HT2C)

There is no published scientific data available that characterizes the binding affinity or functional activity of 1-Benzyl-4-phenylpiperidine-2,6-dione at serotonin 5-HT1A, 5-HT2A, or 5-HT2C receptor subtypes.

Sigma Receptor Ligand Properties (σ1, σ2)

There is no published scientific data available that characterizes the binding affinity or functional activity of 1-Benzyl-4-phenylpiperidine-2,6-dione as a ligand for sigma σ1 or σ2 receptors.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Benzyl-4-phenylpiperidine-2,6-dione |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione |

Modulation of Key Biological Pathways (e.g., Anti-inflammatory Pathways, Antimicrobial Mechanisms)

The glutarimide (B196013) ring is a structural motif found in numerous natural and synthetic compounds that exhibit potent modulatory effects on critical biological pathways, including those involved in inflammation and microbial response. mdpi.com These compounds demonstrate a variety of pharmacological effects, such as anti-inflammatory, antifungal, and antitumor activities. mdpi.comtandfonline.com

Anti-inflammatory Pathways: A primary mechanism of anti-inflammatory action for glutarimide derivatives is the inhibition of inflammatory mediators. For instance, the well-known synthetic glutarimide, thalidomide (B1683933), and its analogs are recognized for their anti-inflammatory properties, which include the suppression of tumor necrosis factor-alpha (TNF-α), a key cytokine in systemic inflammation. tandfonline.comresearchgate.netnih.gov More recent research has expanded on this, showing that novel glutarimide-containing natural products can also exert significant anti-inflammatory effects. In a 2023 study, two new gladiofungin derivatives (gladiofungin C and gladiofungin E), discovered from Burkholderia gladioli, were found to have moderate to significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. mdpi.comnih.gov

Antimicrobial and Antiviral Mechanisms: The glutarimide scaffold is also integral to the activity of several antibiotics. mdpi.com Compounds like cycloheximide (B1669411) and streptimidone (B1237836) were initially investigated for their antibiotic properties. tandfonline.com Studies on synthetic glutarimide derivatives have shown that they are often more effective against Gram-positive bacteria than Gram-negative bacteria. tandfonline.comnih.gov One study reported that ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate, a compound structurally related to the subject of this article, exhibited notable antibacterial potential against Bacillus cereus. nih.gov

Furthermore, glutarimide derivatives have been evaluated for antiviral activity. A 2010 study synthesized a series of novel glutarimide compounds and tested them against various viruses. The results indicated activity against coxsackievirus B3 (Cox B3), influenza virus A, and herpes simplex virus 2 (HSV-2), although generally weaker than the natural glutarimide compounds tested. nih.gov

| Compound Class/Derivative | Biological Pathway Modulated | Observed Effect | Source Index |

|---|---|---|---|

| Gladiofungins C and E | Anti-inflammatory | Inhibition of NO production in macrophages | mdpi.comnih.gov |

| Thalidomide Analogs | Anti-inflammatory | Inhibition of TNF-α production | tandfonline.comresearchgate.netnih.gov |

| Synthetic Glutarimides | Antimicrobial (Antibacterial) | More effective against Gram-positive than Gram-negative bacteria | tandfonline.comnih.gov |

| Synthetic Glutarimides | Antimicrobial (Antiviral) | Activity against Coxsackievirus B3, Influenza A, HSV-2 | nih.gov |

Role in Targeted Protein Degradation and E3 Ligase Binding (e.g., Cereblon Binding)

One of the most significant discoveries in modern pharmacology is the role of the glutarimide moiety as a "molecular glue" that mediates targeted protein degradation. rsc.orgnih.govyoutube.com This mechanism is central to the therapeutic effects of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide. rscf.runih.gov

The process is initiated by the binding of the glutarimide ring to a specific substrate receptor protein called Cereblon (CRBN). rsc.orgnih.gov CRBN is a component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is responsible for marking proteins for destruction by the cell's proteasome system. rsc.orgrscf.ruthermofisher.comyoutube.com

The glutarimide ring itself is the critical component for this interaction, fitting into a specific hydrophobic pocket on the CRBN protein. researchgate.netnih.gov This binding event subtly alters the surface of CRBN, creating a new interface that can recruit proteins not normally targeted by this E3 ligase. These newly recruited proteins are known as "neosubstrates." rsc.orgnih.gov Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is tagged with ubiquitin chains, signaling it for degradation by the proteasome. nih.govthermofisher.com

For example, in multiple myeloma, lenalidomide binds to CRBN and recruits the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4^CRBN^ complex, leading to their degradation. rscf.runih.gov The degradation of these factors is lethal to myeloma cells, demonstrating the power of this targeted protein degradation strategy. The binding affinity to CRBN varies between different glutarimide derivatives and even between stereoisomers of the same compound. For instance, the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.govresearchgate.netresearchgate.net This central role in protein degradation has made the glutarimide scaffold a foundational component for developing novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs), which link a CRBN-binding moiety to a ligand for a different target protein to induce its degradation. rscf.ruspbu.runih.gov

| Compound | Binding Target | Mechanism | Resulting Action | Source Index |

|---|---|---|---|---|

| Thalidomide, Lenalidomide, Pomalidomide | Cereblon (CRBN) | Acts as a 'molecular glue' within the CRL4-CRBN E3 Ligase complex | Recruits neosubstrates (e.g., IKZF1, IKZF3) for ubiquitination and proteasomal degradation | rsc.orgrscf.runih.gov |

| (S)-Thalidomide | Cereblon (CRBN) | Binds with ~10-fold higher affinity than the (R)-enantiomer | More potent inhibition of CRBN auto-ubiquitination and neosubstrate recruitment | nih.govresearchgate.netresearchgate.net |

| Glutarimide (unsubstituted) | Cereblon (CRBN) | The glutarimide ring is the essential moiety for CRBN binding | Binds to CRBN, but with weaker affinity than (S)-thalidomide | researchgate.net |

Genomic-Driven Discovery of Glutarimide-Containing Natural Products

The search for novel bioactive compounds has been revolutionized by genomics. "Genome mining" is a powerful strategy that uses bioinformatics to scan the genomes of microorganisms for biosynthetic gene clusters (BGCs). nih.govyoutube.com BGCs are groups of genes that are physically clustered on the chromosome and together encode the enzymatic machinery to produce a specific natural product. youtube.comyoutube.comyoutube.com

Many of these BGCs are "silent" or "cryptic," meaning they are not expressed under standard laboratory conditions. mdpi.comnih.gov Genomic-driven discovery aims to identify these silent clusters and activate them to produce novel compounds. nih.govnih.gov

For glutarimide-containing natural products, this approach has been particularly successful because the biosynthesis of the glutarimide ring involves a conserved set of genes. mdpi.comnih.gov This conserved genetic signature can be used as a beacon to mine microbial genomes for new glutarimide-producing BGCs. mdpi.comijournals.cn

Recent examples highlight the success of this strategy:

Gladiostatin: Researchers identified a cryptic BGC in the genomes of Burkholderia gladioli, a bacterium not previously known to produce glutarimides (which were thought to come from Streptomyces). nih.govresearchgate.net By cultivating the bacteria under specific conditions, they induced the expression of the BGC and isolated gladiostatin, a novel glutarimide antibiotic with promising anti-cancer activity. nih.govresearchgate.net

Gladiofungins: In 2023, another study on Burkholderia gladioli used genome mining to identify a silent BGC predicted to create new glutarimides. mdpi.comnih.govnih.gov By using genetic engineering techniques (in situ promoter insertion and heterologous expression) to forcibly activate the silent cluster, scientists were able to produce and isolate seven glutarimide-containing compounds, five of which were entirely new to science. mdpi.comnih.govnih.gov

These findings demonstrate that genomic-driven discovery is a highly effective strategy for pathway-specific activation of silent BGCs, enabling the directional discovery of novel, bioactive glutarimide natural products. mdpi.com

| Discovered Compound(s) | Source Organism | Discovery Method | Significance | Source Index |

|---|---|---|---|---|

| Gladiostatin | Burkholderia gladioli | Genome mining of a cryptic trans-AT PKS gene cluster | First glutarimide antibiotic discovered from a Gram-negative bacterium; exhibits anticancer activity | nih.govresearchgate.net |

| Gladiofungins A-H | Burkholderia gladioli | Activation of a silent BGC via promoter insertion and heterologous expression | Isolation of 7 analogs (5 new), some with anti-inflammatory activity | mdpi.comnih.govnih.gov |

| Various Glutarimides | Streptomyces, Pseudomonas, etc. | Genome mining based on conserved glutarimide module blocks | Identified numerous BGCs for compounds like iso-migrastatin, lactimidomycin, and cycloheximide | mdpi.comijournals.cn |

Structure Activity Relationship Sar Studies in Chemical Biology

Influence of N-Substitution on Molecular Interactions and Activity

The substituent at the nitrogen atom of the piperidine-2,6-dione core plays a pivotal role in determining the biological activity of these compounds. Research has demonstrated that the nature, size, and flexibility of the N-substituent are critical for optimal molecular interactions.

In a series of 4-phenylpiperidine-2,6-diones designed as ligands for α1-adrenergic receptor subtypes, the N-1 position was modified with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety. The length of the alkyl chain connecting the piperidine-2,6-dione and the phenylpiperazine rings was found to be a key determinant of binding affinity. Derivatives with a butyl linker consistently showed the highest affinity for the α1A, α1B, and α1D-adrenergic receptor subtypes, suggesting an optimal distance and orientation for interaction with the receptor binding pocket is required. nih.gov

Conversely, studies on other piperidine-based compounds have shown that removal of the N-benzyl group or its replacement with smaller alkyl or cycloalkyl groups can lead to a dramatic decrease or complete loss of activity. ub.edu This highlights the importance of the aromatic ring and the specific spatial arrangement provided by the benzyl (B1604629) group for key interactions, such as π-stacking, with the biological target. ub.edu

| N-Substituent Modification | Effect on Biological Activity |

|---|---|

| Linker Length | A butyl chain connecting the piperidine-2,6-dione and phenylpiperazine moieties resulted in the highest affinity for α1-adrenergic receptors. nih.gov |

| Replacement of N-benzyl group | Replacement with cyclohexyl or methyl groups, or complete removal, led to a significant reduction or loss of antiviral activity in N-benzyl 4,4-disubstituted piperidines. ub.edu |

| Introduction of Phenylpiperazinylalkyl moiety | Yielded high-affinity ligands for α1-adrenergic receptors, with the specific substitution on the phenylpiperazine ring further modulating affinity and selectivity. nih.gov |

Effects of Phenyl Ring Modifications (e.g., Chlorophenyl, Substituted Phenyl)

Modifications to the 4-phenyl ring of the piperidine-2,6-dione scaffold have a profound impact on the pharmacological properties of the resulting compounds. The electronic and steric properties of substituents on this phenyl ring can modulate binding affinity, selectivity, and functional activity at various biological targets.

For instance, the introduction of a chloro-substituent on the 4-phenyl ring, resulting in a 4-(4-chlorophenyl)piperidine-2,6-dione moiety, has been explored in the development of multireceptor atypical antipsychotics. In one study, a derivative incorporating this moiety, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, exhibited high affinity for a range of dopamine (B1211576) and serotonin (B10506) receptors. eurekaselect.com

Furthermore, in a broader context of 4-phenylpiperidine derivatives, substitutions on the phenyl ring have been extensively studied. For example, in the development of dopamine D2 receptor ligands, various substituents at the para-position of the 4-phenyl ring were investigated, leading to compounds with a range of activities from partial agonists to antagonists. gu.se The electronic nature of these substituents can influence the interaction with key residues in the receptor binding site.

| Phenyl Ring Modification | Observed Effect on Biological Activity |

|---|---|

| 4-Chlorophenyl | Incorporation into a larger molecule resulted in a promising atypical antipsychotic candidate with high affinity for multiple dopamine and serotonin receptors. eurekaselect.com |

| Substituted Phenyl (general) | In related 4-phenylpiperidines, para-substitution on the phenyl ring is generally favored over ortho- or meta-substitution for dopamine D2 receptor affinity. gu.se |

Impact of Stereochemistry on Molecular Interactions and Biological Responses

The 4-phenylpiperidine-2,6-dione (B1266656) scaffold contains a chiral center at the C4 position of the piperidine (B6355638) ring. The stereochemistry at this center is a critical determinant of the compound's biological activity, as the two enantiomers can exhibit different binding affinities and pharmacological effects due to their distinct three-dimensional arrangements.

In a closely related class of compounds, the phenyl-glutarimides (which share the 4-phenylpiperidine-2,6-dione core), it has been demonstrated that the biological activity resides primarily in one enantiomer. Specifically, for binding to the protein cereblon (CRBN), the (S)-enantiomer is significantly more active than the (R)-enantiomer. nih.govnih.gov These compounds are also known to undergo rapid racemization in aqueous environments, which is an important consideration in their development. nih.gov

The differential activity of enantiomers underscores the importance of a specific spatial orientation of the phenyl group and the glutarimide (B196013) ring for optimal interaction with the chiral environment of the biological target.

| Enantiomer | Relative Biological Activity (Cereblon Binding) |

|---|---|

| (S)-enantiomer | Primarily responsible for binding to cereblon. nih.govnih.gov |

| (R)-enantiomer | Exhibits significantly weaker binding to cereblon. nih.gov |

Positional Isomerism and Pharmacological Responses

The position of the phenyl substituent on the piperidine-2,6-dione ring is a crucial factor that dictates the pharmacological profile of the molecule. While the 4-phenyl substitution pattern is the most extensively studied, the pharmacological responses of other positional isomers, such as 2-phenyl or 3-phenyl derivatives, would be expected to differ significantly.

While direct comparative studies of positional isomers of 1-benzyl-phenylpiperidine-2,6-dione are not extensively documented in the available literature, the principles of SAR strongly suggest that the 4-phenyl substitution is a key feature for the observed biological activities in this chemical series.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.gov These approaches have been conceptually applied to the 4-phenylpiperidine-2,6-dione (phenyl-glutarimide) scaffold, particularly in the context of thalidomide (B1683933) and its analogs.

A notable example is the development of phenyl-glutarimides as alternative cereblon binders. In this work, the phthalimide (B116566) moiety of thalidomide was replaced with a simple phenyl group, representing a bioisosteric replacement. This modification resulted in compounds that retained high affinity for cereblon but exhibited significantly improved chemical stability against hydrolysis. nih.gov This demonstrates a successful application of a bioisosteric replacement strategy to overcome a liability of the parent scaffold.

This approach highlights the potential for discovering novel analogs of 1-benzyl-4-phenylpiperidine-2,6-dione by replacing the core scaffold or key functional groups with bioisosteric mimics to enhance pharmacokinetic or pharmacodynamic properties.

| Original Scaffold Moiety | Bioisosteric Replacement | Advantage of Replacement |

|---|---|---|

| Phthalimide (in Thalidomide) | Phenyl | Improved chemical stability against hydrolysis while retaining high affinity for the biological target (cereblon). nih.gov |

Future Research Directions and Emerging Paradigms for 1 Benzyl 4 Phenylpiperidine 2,6 Dione

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 1-benzyl-4-phenylpiperidine-2,6-dione core and its derivatives is paramount for enabling extensive biological evaluation. While traditional synthetic routes exist, future efforts are focused on developing more streamlined and versatile catalytic systems. Modern organic synthesis increasingly relies on catalytic methods to improve yield, reduce waste, and allow for greater molecular diversity.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. For instance, protocols like the Suzuki coupling have proven effective for the concise formation of 4-benzyl piperidines from various reaction partners. organic-chemistry.org This methodology, known for its tolerance of diverse functional groups, could be adapted for the late-stage functionalization of the piperidine (B6355638) or phenyl rings, allowing for the rapid generation of a library of analogs. organic-chemistry.org The development of catalytic methods that directly construct the piperidine-2,6-dione ring system or facilitate the N-benzylation step would represent a significant advance over multi-step classical approaches. researchgate.net The goal is to create robust, high-yield catalytic processes that are amenable to both small-scale library synthesis for drug discovery and large-scale production. organic-chemistry.orgrsc.org

Advanced Computational Design of Derivatives with Tuned Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For 1-benzyl-4-phenylpiperidine-2,6-dione, advanced computational design holds the key to developing derivatives with high potency and selectivity for specific biological targets. By leveraging the foundational structure, researchers can computationally model interactions with target proteins to predict binding affinity and functional effects.

A prime example of this approach involves the design of 4-phenylpiperidine-2,6-dione (B1266656) derivatives as selective ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov In such studies, binding data from initial compounds are used to create and refine pharmacophoric models. nih.gov These models map the essential chemical features required for binding and can predict the affinity of novel, computationally designed molecules with high accuracy. nih.gov This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources. nih.gov Future work will likely involve more sophisticated techniques like molecular dynamics simulations to understand the conformational changes upon binding and to design allosteric modulators, further enhancing selectivity. The ultimate aim is to computationally tailor derivatives to interact precisely with a desired target, minimizing off-target effects. nih.govnih.gov

Table 1: Computationally Guided Design and Selectivity of a 4-Phenylpiperidine-2,6-dione Derivative

Exploration of Undiscovered Molecular Targets and Pathways

While initial studies have identified several biological targets for derivatives of the 4-phenylpiperidine-2,6-dione scaffold, a vast landscape of potential molecular interactions remains unexplored. Future research will focus on systematically screening this compound and its analogs against broader panels of receptors, enzymes, and other protein targets to uncover novel biological activities.

To date, derivatives have been designed and synthesized as ligands for α1-adrenergic receptor subtypes, demonstrating antagonist activity by blocking norepinephrine-induced pathways. nih.gov Other research has pointed toward different therapeutic areas, with related structures being evaluated as potential acetylcholinesterase inhibitors for neurodegenerative diseases, and as antiviral agents targeting HIV reverse transcriptase. nih.govresearchgate.net Some derivatives have even shown moderate activity against viruses like Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov Furthermore, the core 4-phenylpiperidine-2,6-dione structure has been noted for its ability to bind lipoprotein receptors and influence lipid metabolism. biosynth.com This diverse range of preliminary findings suggests that the scaffold is privileged, capable of interacting with multiple, distinct biological targets. Unbiased, high-throughput screening campaigns are a logical next step to reveal these undiscovered targets and their associated signaling pathways.

Table 2: Investigated Biological Targets for Phenylpiperidine-2,6-dione Derivatives

Integration with Systems Biology and Omics Technologies for Mechanistic Elucidation

To fully comprehend the biological impact of 1-benzyl-4-phenylpiperidine-2,6-dione, future studies must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the cellular response to the compound. nih.gov

By treating biological systems (e.g., cell cultures or animal models) with the compound and analyzing the global changes in gene transcripts, proteins, and metabolites, researchers can obtain an unbiased view of the affected pathways. nih.gov This approach is particularly valuable for identifying not only the primary target but also downstream signaling cascades and potential off-target effects. For example, a similar systems-based investigation of piperazine-2,5-dione derivatives revealed their involvement in an IL-6/Nrf2 positive-feedback loop related to oxidative stress. nih.gov Applying clustering analysis and pathway mapping to omics data generated from cells treated with 1-benzyl-4-phenylpiperidine-2,6-dione could similarly reveal novel mechanisms of action and provide a more holistic understanding of its physiological effects. nih.gov

Design of Next-Generation Chemical Probes and Tools for Biological Research

Beyond its potential as a therapeutic agent, 1-benzyl-4-phenylpiperidine-2,6-dione and its derivatives serve as excellent starting points for the design of next-generation chemical probes. These specialized tool compounds are essential for dissecting complex biological processes with high precision.

A chemical probe must be potent, selective, and well-characterized. The development of derivatives with high affinity and selectivity for specific targets, such as the α1A-AR selective antagonist, is the first step in this process. nih.gov Future work will involve modifying these selective ligands by incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These modifications would enable researchers to visualize the subcellular localization of the target protein, pull down its binding partners, or permanently label it for identification. The creation of a suite of such chemical tools based on the 1-benzyl-4-phenylpiperidine-2,6-dione scaffold would empower the broader scientific community to explore the biology of its targets in greater detail.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Benzyl-4-phenylpiperidine-2,6-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially given the lack of comprehensive toxicological data .

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes and seek medical advice if irritation persists .

- Storage : Keep in sealed containers away from ignition sources and moisture .

Q. How can researchers synthesize 1-Benzyl-4-phenylpiperidine-2,6-dione derivatives, and what analytical techniques validate their purity?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution or coupling reactions (e.g., benzylation of piperidine precursors). Optimize reaction conditions (solvent, temperature, catalyst) via factorial design to improve yields .

- Purity Validation :

- HPLC : Monitor retention times and peak areas to assess purity (e.g., ≥95% purity threshold) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

- Structural Confirmation : Employ -NMR and -NMR to verify substituent positions and stereochemistry .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved when characterizing 1-Benzyl-4-phenylpiperidine-2,6-dione derivatives?

- Methodological Answer :

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks and assign proton-carbon correlations .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .

- Cross-Platform Analysis : Validate mass spectrometry (MS) data with high-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What experimental design strategies optimize reaction conditions for synthesizing novel 1-Benzyl-4-phenylpiperidine-2,6-dione analogs?

- Methodological Answer :

- Factorial Design : Test variables (e.g., temperature, catalyst loading, solvent polarity) in a factorial matrix to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal reaction conditions .

- Virtual Screening : Use molecular docking software to predict bioactive conformers, prioritizing synthesis of derivatives with high binding affinity .

Q. How can researchers address gaps in toxicological data for 1-Benzyl-4-phenylpiperidine-2,6-dione?

- Methodological Answer :